Wedelolactone
Overview
Description
Wedelolactone is an organic chemical compound classified as a coumestan . It occurs in Eclipta alba (false daisy) and in Wedelia calendulacea . It has been reported to have many bioactive properties .
Synthesis Analysis
Wedelolactone can be synthesized using a novel and efficient enzyme obtained from sweet potato juice. This enzyme is used for the condensation of 4-hydroxycoumarins with catechols to produce wedelolactone and its structurally diverse analogs in moderate to good yields under mild reaction conditions .Molecular Structure Analysis
Wedelolactone has a molecular formula of C16H10O7 . Its average mass is 314.246 Da and its monoisotopic mass is 314.042664 Da . It is likely to be a characteristic metabolite of two genera Eclipta and Wedelia .Chemical Reactions Analysis
Wedelolactone has been reported to undergo various chemical reactions. For instance, it has been used for the condensation of 4-hydroxycoumarins with catechols to produce wedelolactone and its structurally diverse analogs .Physical And Chemical Properties Analysis
Wedelolactone has a molar mass of 314.249 g/mol . It is a white to off-white solid .Scientific Research Applications
Inhibition of Adipogenesis
Wedelolactone, a compound derived from herbal medicine, has demonstrated significant effects on stem cell differentiation, particularly inhibiting the adipogenic differentiation of human adipose tissue-derived mesenchymal stem cells (hAMSCs). It reduces lipid droplet formation and expression of adipogenesis-related proteins, primarily through sustaining ERK activity. This reveals a novel inhibitory effect of wedelolactone on adipogenic differentiation in hAMSCs (Lim et al., 2012).
Proteasome Inhibition in Cancer Cells
Wedelolactone acts as an inhibitor of the proteasome in breast cancer cells, impacting chymotrypsin-like, trypsin-like, and caspase-like activities. Its proteasome inhibitory effect contributes to the accumulation of polyubiquitinated proteins and proteins with rapid turnover in tumor cells. This inhibition is independent of its ability to induce reactive oxygen species production, suggesting a copper-independent proteasome inhibitory mechanism. The cytotoxicity of wedelolactone to breast cancer cells is partially mediated by targeting the proteasomal protein degradation pathway (Nehybová et al., 2017).
Enhancement of Odontoblast Differentiation
Wedelolactone enhances odontoblast differentiation by promoting the Wnt/β-Catenin signaling pathway and suppressing the NF-κB signaling pathway. This is evident in dental pulp stem cells (DPSCs) treated with wedelolactone, where it stimulated odontoblast differentiation and mineralization, affecting the expression of odontoblast-related marker genes (Wang et al., 2018).
Suppression of Inflammation in Fungal Keratitis
Wedelolactone exhibits significant effects in reducing host immune responses by attenuating neutrophil recruitment and IL-1β maturation in Aspergillus fumigatus keratitis. This suggests its potential as a therapy for reducing lesion severity in fungal keratitis, especially when combined with antifungal medicine (Cheng et al., 2019).
Osteoblastogenesis Enhancement
Wedelolactone has been found to enhance osteoblastogenesis through ERK- and JNK-mediated BMP2 expression and Smad/1/5/8 phosphorylation. This process impacts bone marrow mesenchymal stem cells (BMSCs), leading to increased expression of osteoblastogenesis-related marker genes. It suggests a potential therapeutic application of wedelolactone in bone health and regeneration (Zhu et al., 2018).
Antibacterial Activity
Wedelolactone has demonstrated effective antibacterial activity against various pathogens, including Staphylococcus epidermidis and Salmonella typhimurium. This suggests its potential as a natural antimicrobial agent, derived from traditional medicinal plants (Dalal et al., 2008).
Interaction with DNA
Studies have explored the electrochemical properties of Wedelolactone and its interaction with DNA. It is shown to have a reversible redox system, potentially impacting its interaction and binding with DNA. This opens avenues for further research into its potential applications in DNA-related studies and possibly in cancer therapy (Červeň et al., 2015).
Hepatoprotective Effects
Wedelolactone has shown hepatoprotective effects against immune-mediated liver injury, such as in Concanavalin A-induced hepatitis. It modulates inflammatory cytokines and the NF-κB signaling pathway, suggesting its potential in treating liver diseases (Luo et al., 2018).
Safety And Hazards
Future Directions
Wedelolactone is a promising agent with great pharmacological values . Understanding the structural basis for the inhibitory mode of wedelolactone might help to open up new avenues for the design of novel compounds efficiently inhibiting cancer cells . Moreover, the interactions of wedelolactone with copper may be essential for therapeutic performance and selectivity against cancer cells .
properties
IUPAC Name |
1,8,9-trihydroxy-3-methoxy-[1]benzofuro[3,2-c]chromen-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O7/c1-21-6-2-10(19)14-12(3-6)23-16(20)13-7-4-8(17)9(18)5-11(7)22-15(13)14/h2-5,17-19H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDCKJKKMFWXGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=O)C3=C2OC4=CC(=C(C=C43)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60200408 | |
Record name | Wedelolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Wedelolactone | |
CAS RN |
524-12-9 | |
Record name | Wedelolactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=524-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Wedelolactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Wedelolactone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60200408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Wedelolactone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | WEDELOLACTONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K6L725GNS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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